

The Role of Hsd17B13 in NAFLD Progression: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13), a lipid droplet-associated protein predominantly expressed in hepatocytes, has emerged as a key player in the pathophysiology of non-alcoholic fatty liver disease (NAFLD). While its precise molecular functions are still under active investigation, a substantial body of evidence, particularly from human genetics, points towards a significant role for Hsd17B13 in the progression from simple steatosis to the more severe inflammatory and fibrotic stages of NAFLD, including non-alcoholic steatohepatitis (NASH). This technical guide provides an in-depth overview of the current understanding of Hsd17B13's role in NAFLD, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated molecular pathways and workflows. The paradoxical finding that loss-of-function variants in the HSD17B13 gene are protective against NAFLD progression has positioned this enzyme as a promising therapeutic target for the treatment of chronic liver diseases.

Introduction: Hsd17B13 in the Context of NAFLD

NAFLD is the most prevalent chronic liver disease globally, encompassing a spectrum of conditions ranging from benign hepatic steatosis to NASH, which can progress to cirrhosis and hepatocellular carcinoma (HCC).[1] The pathogenesis of NAFLD is complex, involving genetic predisposition, insulin resistance, and environmental factors.[1]



Hsd17B13, a member of the short-chain dehydrogenase/reductase superfamily, is highly expressed in the liver and localizes to the surface of lipid droplets within hepatocytes.[2][3] Its expression is upregulated in the livers of NAFLD patients.[3][4][5] Functionally, Hsd17B13 is known to possess retinol dehydrogenase activity, converting retinol to retinaldehyde.[6][7]

The most compelling evidence for the role of Hsd17B13 in NAFLD comes from large-scale human genetic studies that have identified specific variants in the HSD17B13 gene associated with a reduced risk of NAFLD progression.[1][6][8] This has sparked significant interest in Hsd17B13 as a potential therapeutic target, with the hypothesis that inhibiting its activity could ameliorate liver damage in patients with NAFLD.

Quantitative Data on Hsd17B13 and NAFLD Progression

Genetic association studies have provided robust quantitative data on the protective effects of specific HSD17B13 variants against various stages of NAFLD. The most extensively studied variant is rs72613567, a splice variant that leads to a loss of function.

Table 1: Association of HSD17B13 rs72613567 Variant with NAFLD and Related Outcomes



Outcome	Comparison	Odds Ratio (OR) / Hazard Ratio (HR)	95% Confidence Interval (CI)	Reference
Any Liver Disease	TA allele vs. T allele	0.73 (pooled OR)	0.61 - 0.87	[8][9]
NAFLD	TA allele vs. T allele	0.67 (pooled OR)	0.52 - 0.86	[6]
NASH	TA allele vs. Controls	0.55 (adjusted OR)	0.36 - 0.83	[2]
Liver Cirrhosis	TA allele vs. T allele	0.81 (pooled OR)	0.76 - 0.88	[8][9]
Hepatocellular Carcinoma (HCC)	TA allele vs. T allele	0.64 (pooled OR)	0.53 - 0.77	[8][9]
Liver-Related Complications	Homozygous TA vs. Wild-Type	0.004 (HR)	0.00 - 0.64	[2][10]

Table 2: Association of HSD17B13 rs6834314 Variant with NAFLD

Outcome	Comparison	Odds Ratio (OR) / Hazard Ratio (HR)	95% Confidence Interval (CI)	Reference
Reduced Inflammation & Fibrosis	G allele carriers	Associated with reduced severity	Not specified	[1]
Liver-Related Complications	Homozygous G vs. Wild-Type	0.01 (HR)	0.00 - 0.97	[2][10]

Table 3: Effect of Hsd17B13 on Liver Enzymes



Condition	Effect of Protective Variants (e.g., rs72613567:TA)	Effect of Hsd17B13 Overexpression/Up regulation	Reference
Alanine Aminotransferase (ALT)	Associated with reduced levels	Overexpression in mice leads to increased serum ALT	[1][4][11]
Aspartate Aminotransferase (AST)	Associated with reduced levels	Overexpression in mice leads to increased serum AST	[1][4][11]

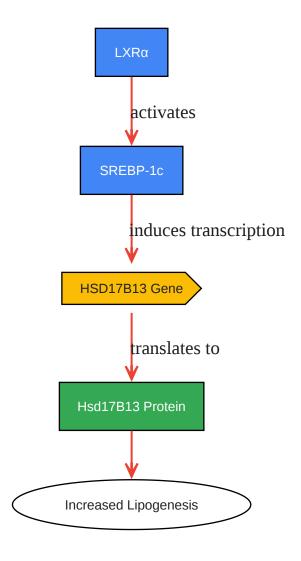
Signaling Pathways and Molecular Interactions

The precise molecular mechanisms by which Hsd17B13 contributes to NAFLD progression are still being elucidated. However, several key pathways and interactions have been identified.

Regulation of Hsd17B13 Expression

Hepatic expression of Hsd17B13 is known to be upregulated by the liver X receptor alpha (LXRα) via the sterol regulatory element-binding protein 1c (SREBP-1c), a master regulator of lipogenesis.[5] This places Hsd17B13 downstream of key metabolic signaling pathways that are often dysregulated in NAFLD.





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Figure 1: Regulation of Hsd17B13 expression by LXRα and SREBP-1c.

Interaction with Adipose Triglyceride Lipase (ATGL)

Hsd17B13 has been shown to physically interact with adipose triglyceride lipase (ATGL), a key enzyme in the hydrolysis of triglycerides stored in lipid droplets. This interaction is thought to modulate lipolysis within hepatocytes, although the precise functional consequence is still under investigation.

Figure 2: Interaction of Hsd17B13 with ATGL on the lipid droplet surface.

Experimental Protocols



This section outlines the methodologies for key experiments frequently cited in Hsd17B13 research.

Genotyping of HSD17B13 Variants

Objective: To identify the presence of specific single nucleotide polymorphisms (SNPs), such as rs72613567 and rs6834314, in patient cohorts.

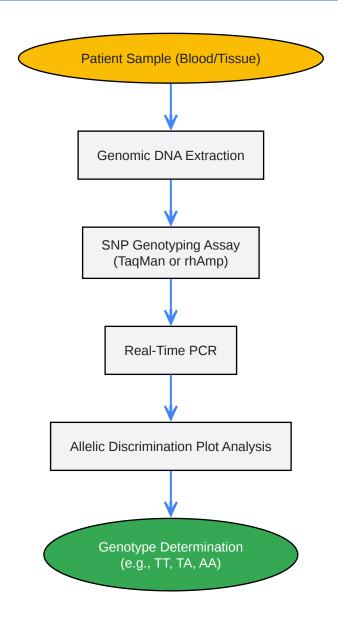
Methodology: TaqMan SNP Genotyping Assay

- DNA Extraction: Genomic DNA is extracted from whole blood or tissue samples using a commercial kit (e.g., QIAamp DNA Blood Mini Kit).
- Assay Components: Pre-designed TaqMan SNP Genotyping Assays containing specific primers and fluorescently labeled probes for the wild-type and variant alleles are used.
- Real-Time PCR: The reaction is performed on a real-time PCR system. The assay mix includes DNA, TaqMan Genotyping Master Mix, and the specific SNP assay.
- Allelic Discrimination: During PCR, the probes anneal to their specific target sequences. The 5' nuclease activity of Taq polymerase cleaves the probe, separating the reporter dye from the quencher dye and generating a fluorescent signal. The instrument detects the signal from each allele-specific probe to determine the genotype.[12][13]

Methodology: rhAmp SNP Genotyping

- Primer Design: Custom rhAmp primers are designed for the target SNP.[2]
- PCR Amplification: The reaction is performed on a real-time PCR system using the rhAmp Genotyping Master Mix and the designed primers.
- Data Analysis: The genotype is determined based on the amplification curves generated for each allele.[2]





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Figure 3: General workflow for genotyping *HSD17B13* variants.

Immunohistochemistry for Hsd17B13 in Liver Tissue

Objective: To visualize the localization and quantify the expression of Hsd17B13 protein in liver biopsy samples.

Methodology:

 Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) liver tissue sections are deparaffinized and rehydrated.



- Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the antigenic sites.
- Blocking: Endogenous peroxidase activity is blocked, and non-specific antibody binding is prevented using a blocking serum.
- Primary Antibody Incubation: Sections are incubated with a primary antibody specific for Hsd17B13.
- Secondary Antibody and Detection: A biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate is applied. The signal is visualized using a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate.
- Counterstaining and Mounting: Sections are counterstained with hematoxylin to visualize nuclei, dehydrated, and mounted.
- Analysis: The intensity and distribution of the staining are assessed microscopically.[4][14]

In Vitro Hsd17B13 Knockdown using siRNA

Objective: To study the functional consequences of reduced Hsd17B13 expression in cultured hepatocytes.

Methodology:

- Cell Culture: Human hepatocyte cell lines (e.g., Huh7, HepG2) or primary human hepatocytes are cultured under standard conditions.
- siRNA Transfection: Cells are transfected with small interfering RNA (siRNA) molecules specifically targeting Hsd17B13 mRNA or a non-targeting control siRNA using a lipid-based transfection reagent.
- Incubation: Cells are incubated for 48-72 hours to allow for mRNA degradation and protein knockdown.
- Validation of Knockdown: The efficiency of knockdown is confirmed by measuring Hsd17B13
 mRNA levels using qRT-PCR and protein levels by Western blotting.



 Functional Assays: Downstream functional assays are performed, such as lipid accumulation assays (e.g., Oil Red O staining), measurement of triglyceride content, or analysis of gene expression changes.[15][16][17]

Generation and Analysis of Hsd17B13 Knockout Mice

Objective: To investigate the in vivo role of Hsd17B13 in mouse models of NAFLD.

Methodology:

- Generation of Knockout Mice: Hsd17b13 knockout mice are typically generated using CRISPR/Cas9 technology to introduce a frameshift mutation or a deletion in the Hsd17b13 gene.
- Genotyping: The genotype of the offspring is confirmed by PCR analysis of genomic DNA.
- NAFLD Induction: Wild-type and knockout mice are fed a high-fat diet (HFD), a Western diet, or other NAFLD-inducing diets for a specified period.
- Phenotypic Analysis: A comprehensive phenotypic analysis is performed, including:
 - Monitoring of body weight and food intake.
 - Measurement of serum levels of ALT, AST, cholesterol, and triglycerides.
 - Histological analysis of liver sections (H&E staining for steatosis and inflammation, Sirius Red for fibrosis).
 - Quantification of hepatic triglyceride content.
 - Gene and protein expression analysis of key markers of lipogenesis, inflammation, and fibrosis in the liver.[18][19]

Therapeutic Implications and Future Directions

The consistent finding that loss-of-function variants in HSD17B13 are protective against the progression of NAFLD has made it a highly attractive therapeutic target.[5] Several pharmaceutical companies are actively developing inhibitors of Hsd17B13, including small



molecules and RNA interference (RNAi) therapeutics.[5] The goal of these therapies is to mimic the protective effect of the genetic variants by reducing the enzymatic activity or the expression of Hsd17B13.

Future research in this field will likely focus on:

- Elucidating the precise enzymatic function and physiological substrates of Hsd17B13 in the liver.
- Understanding the detailed molecular mechanisms by which Hsd17B13 loss-of-function protects against liver injury.
- Evaluating the safety and efficacy of Hsd17B13 inhibitors in clinical trials for the treatment of NASH and other chronic liver diseases.
- Investigating the potential interplay between Hsd17B13 and other genetic risk factors for NAFLD, such as PNPLA3 and TM6SF2.

Conclusion

Hsd17B13 has rapidly emerged from a relatively unknown protein to a key player in the pathogenesis of NAFLD. The strong protective signal from human genetics provides a solid foundation for its validation as a therapeutic target. While the wild-type protein appears to contribute to the progression of liver disease, likely through its enzymatic activity and interactions with lipid metabolism, its inactivation offers a promising avenue for the development of novel therapies for NAFLD and its severe complications. Continued research into the fundamental biology of Hsd17B13 will be crucial for the successful clinical translation of these findings.

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References

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- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD PMC [pmc.ncbi.nlm.nih.gov]
- 2. Loss-of-function HSD17B13 variants, non-alcoholic steatohepatitis and adverse liver outcomes: Results from a multi-ethnic Asian cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HSD17B13: A Potential Therapeutic Target for NAFLD PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 6. Association of HSD17B13 rs72613567: TA allelic variant with liver disease: review and meta-analysis PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. HSD17B13 rs72613567 protects against liver diseases and histological progression of nonalcoholic fatty liver disease: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. europeanreview.org [europeanreview.org]
- 10. Loss-of-function HSD17B13 variants, non-alcoholic steatohepatitis and adverse liver outcomes: Results from a multi-ethnic Asian cohort PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 17-Beta-Hydroxysteroid Dehydrogenase 13 Loss of Function Does Not Confer Protection to Nonalcoholic Fatty Liver Disease in Indian Population PMC [pmc.ncbi.nlm.nih.gov]
- 12. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 13. Impact of HSD17B13 rs72613567 genotype on hepatic decompensation and mortality in patients with portal hypertension PMC [pmc.ncbi.nlm.nih.gov]
- 14. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific US [thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. Evaluation of antisense oligonucleotide therapy targeting Hsd17b13 in a fibrosis mice model PMC [pmc.ncbi.nlm.nih.gov]
- 17. aligos.com [aligos.com]
- 18. Hsd17b13 Deficiency Does not Protect Mice From Obesogenic Diet Injury PMC [pmc.ncbi.nlm.nih.gov]
- 19. 17-Beta Hydroxysteroid Dehydrogenase 13 Deficiency Does Not Protect Mice From Obesogenic Diet Injury - PubMed [pubmed.ncbi.nlm.nih.gov]



To cite this document: BenchChem. [The Role of Hsd17B13 in NAFLD Progression: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12368623#what-is-the-role-of-hsd17b13-in-nafld-progression]

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